molecular formula C8H6ClNS B1465909 2-Chloro-7-methylbenzo[d]thiazole CAS No. 2942-24-7

2-Chloro-7-methylbenzo[d]thiazole

Cat. No.: B1465909
CAS No.: 2942-24-7
M. Wt: 183.66 g/mol
InChI Key: FORQCDNLZGMWTM-UHFFFAOYSA-N
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Description

2-Chloro-7-methylbenzo[d]thiazole is a heterocyclic aromatic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Biochemical Analysis

Biochemical Properties

2-Chloro-7-methylbenzo[d]thiazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase (COX), which is involved in the inflammatory response . Additionally, this compound can bind to proteins involved in cell signaling pathways, thereby modulating their activity. The interactions between this compound and these biomolecules are primarily driven by its aromatic ring and the presence of chlorine and methyl groups, which enhance its binding affinity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can modulate the activity of transcription factors, leading to changes in gene expression that promote or inhibit cell proliferation. Additionally, this compound can affect cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering the production of key metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity, such as COX, which reduces the production of pro-inflammatory mediators . Furthermore, this compound can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events that lead to changes in cell behavior. This compound may also interact with DNA, influencing gene expression by either promoting or inhibiting the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been shown to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular function, such as altered gene expression and metabolic activity. These temporal effects are crucial for understanding the potential therapeutic applications and safety of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as anti-inflammatory and antimicrobial activities . At higher doses, this compound can induce toxic effects, including liver and kidney damage. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other metabolic pathways, influencing the overall metabolic flux and levels of key metabolites. Understanding these metabolic pathways is essential for predicting the pharmacokinetics and potential drug interactions of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by efflux transporters, which regulate its intracellular concentration. Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability. The localization and accumulation of this compound in specific tissues are influenced by these transport and binding interactions.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through post-translational modifications or targeting signals. The subcellular localization of this compound is crucial for its interaction with biomolecules and its overall biological activity. Understanding these localization mechanisms can provide insights into the compound’s therapeutic potential and mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-methylbenzo[d]thiazole typically involves the reaction of 2-aminothiophenol with chloroacetyl chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring . The general reaction scheme is as follows:

    Step 1: 2-aminothiophenol reacts with chloroacetyl chloride in the presence of a base such as pyridine to form an intermediate.

    Step 2: The intermediate undergoes cyclization to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7-methylbenzo[d]thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include dihydrothiazoles.

Comparison with Similar Compounds

Properties

IUPAC Name

2-chloro-7-methyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNS/c1-5-3-2-4-6-7(5)11-8(9)10-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FORQCDNLZGMWTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2942-24-7
Record name 2-chloro-7-methyl-1,3-benzothiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The title compound was prepared from 2-fluoro-3-methylaniline via 2-mercapto-7-methyl-1,3-benzothiazole as described for 2,5-dichloro-1,3-benzothiazole except that in the first step the reaction mixture was heated to 180° C. for 24 h in a sealed tube.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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